1H-pyrazole-4-carbohydrazide
Overview
Description
1H-pyrazole-4-carbohydrazide is a heterocyclic compound characterized by a five-membered ring structure containing two nitrogen atoms at positions 1 and 2, and a carbohydrazide group at position 4.
Mechanism of Action
Target of Action
1H-pyrazole-4-carbohydrazide is a derivative of pyrazole, a five-membered heterocyclic moiety with a strong pharmacological profile Pyrazole derivatives have been reported to exhibit significant biological activities, suggesting that they interact with various biological targets .
Mode of Action
It’s known that the biological activity of a compound is the result of its interaction with a biological entity . The compound’s structure and its physical-chemical characteristics, as well as the biological entity and its mode of therapeutic treatment, all play a role in this interaction .
Result of Action
Pyrazole derivatives have been reported to exhibit a spectrum of biological activities, including anti-inflammatory, anti-microbial, anti-anxiety, anticancer, analgesic, antipyretic, etc . Some derivatives have shown significant anticancer efficacy .
Biochemical Analysis
Biochemical Properties
1H-pyrazole-4-carbohydrazide plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been reported to inhibit enzymes such as glutamic acid decarboxylase and monoamine oxidase . These interactions are primarily due to the compound’s ability to form hydrogen bonds and other non-covalent interactions with the active sites of these enzymes. Additionally, this compound can act as a ligand in coordination compounds, further expanding its biochemical utility .
Cellular Effects
This compound affects various types of cells and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, pyrazole derivatives, including this compound, have demonstrated cytotoxic activity against several human tumor cell lines, such as non-small cell lung cancer and adenocarcinoma . This compound can induce cell apoptosis and inhibit cell proliferation, highlighting its potential as an anticancer agent.
Molecular Mechanism
The molecular mechanism of this compound involves several key interactions at the molecular level. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, the compound’s interaction with glutamic acid decarboxylase results in the inhibition of this enzyme, affecting the synthesis of neurotransmitters . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing cellular functions and processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound exhibits acceptable thermal stability and can maintain its activity over extended periods
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound has shown therapeutic potential without significant toxicity. For example, in a study involving mice infected with Leishmania amazonensis, oral treatment with pyrazole carbohydrazide derivatives controlled the evolution of cutaneous lesions without causing toxicity . At higher doses, the compound may exhibit toxic or adverse effects, which necessitates careful dosage optimization in therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate these processes. The compound can influence metabolic flux and metabolite levels, thereby affecting overall cellular metabolism. For instance, pyrazole derivatives have been shown to impact glucose metabolism, lipid metabolism, and the tricarboxylic acid cycle . These interactions highlight the compound’s potential to modulate metabolic pathways and influence cellular energy production.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are crucial for its biochemical activity. The compound can interact with specific transporters and binding proteins that facilitate its movement across cellular membranes. Additionally, its localization and accumulation within specific tissues can influence its therapeutic efficacy and potential side effects .
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function. The compound may be directed to particular cellular compartments or organelles through targeting signals or post-translational modifications. This localization can enhance its interactions with specific biomolecules and influence its overall biochemical effects .
Preparation Methods
The synthesis of 1H-pyrazole-4-carbohydrazide typically involves the reaction of hydrazine derivatives with β-diketones or α,β-unsaturated carbonyl compounds. Industrial production methods often employ similar synthetic routes but are optimized for higher yields and purity through the use of catalysts and controlled reaction conditions .
Chemical Reactions Analysis
1H-pyrazole-4-carbohydrazide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyrazole derivatives.
Reduction: Reduction reactions typically yield hydrazine derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex heterocyclic compounds.
Biology: Exhibits significant antibacterial, antifungal, and antiparasitic activities.
Comparison with Similar Compounds
1H-pyrazole-4-carbohydrazide is unique due to its specific substitution pattern and the presence of a carbohydrazide group. Similar compounds include:
1-Phenyl-1H-pyrazole-4-carbohydrazide: Differing by the presence of a phenyl group at position 1.
3,5-Diamino-1H-pyrazole-4-carbohydrazide: Featuring amino groups at positions 3 and 5.
These compounds share some biological activities but differ in their specific applications and reactivity due to variations in their chemical structures.
Properties
IUPAC Name |
1H-pyrazole-4-carbohydrazide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6N4O/c5-8-4(9)3-1-6-7-2-3/h1-2H,5H2,(H,6,7)(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NRSROFSJAIJRAN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NN1)C(=O)NN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
126.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
87551-45-9 | |
Record name | 1H-pyrazole-4-carbohydrazide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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